
3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is an organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 3-methylbutan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxyacetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Condensation Reactions
This ketone participates in acid- or base-catalyzed condensation reactions due to its α-hydrogen atoms. A common synthesis route involves reacting 3,4-dimethoxybenzaldehyde with 3-methyl-2-butanone under basic conditions (e.g., NaOH), forming the target compound via a Claisen-Schmidt-type mechanism.
Reagents/Conditions | Product | Yield | Notes |
---|---|---|---|
3,4-Dimethoxybenzaldehyde | 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one | ~75% | NaOH catalysis, ethanol solvent |
The methoxy groups on the phenyl ring enhance electrophilic substitution reactivity, directing incoming substituents to the aromatic ortho/para positions.
Radical Addition Reactions
The compound undergoes radical-mediated bromination when exposed to HBr under specific conditions. For example:
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Solvent : Hexane or heptane
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Temperature : 60–100°C
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Reaction Time : 0.5–2 hours
This produces 4-(1-bromo-2-methylpropyl)-1,2-dimethoxybenzene , a key intermediate for further functionalization .
Mechanism :
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HBr generates bromine radicals under heat.
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Radical addition occurs at the α-carbon of the ketone.
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Stabilization via resonance with the aromatic ring.
Cyanation Reactions
The brominated intermediate can react with sodium cyanide (NaCN) in the presence of triethylamine to form 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile :
Parameter | Value |
---|---|
Molar Ratio (NaCN) | 1:1–1.5 |
Catalyst | Triethylamine (5% w/w) |
Temperature | 60–100°C |
Reaction Time | 1–8 hours |
Yield | 91.5% |
Key Data :
Reactivity with Acids and Bases
As a ketone, it reacts with:
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Strong acids : Protonation at the carbonyl oxygen, forming a resonance-stabilized oxonium ion.
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Strong bases : Deprotonation at α-carbons, forming enolates that participate in nucleophilic reactions (e.g., alkylation) .
Hazards :
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Exothermic reactions with concentrated acids/bases may release flammable hydrogen gas (H₂) .
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Incompatible with reducing agents (e.g., LiAlH₄), which can reduce the carbonyl group to a secondary alcohol .
Oxidation and Reduction
Reaction Type | Reagents | Product | Notes |
---|---|---|---|
Oxidation | KMnO₄ (acidic) | Carboxylic acid derivatives | Methoxy groups remain intact. |
Reduction | H₂/Pd-C | 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-ol | Stereoselectivity depends on catalyst. |
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group undergoes nitration, sulfonation, or halogenation. For example:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position (para to methoxy groups).
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Halogenation : FeCl₃-catalyzed chlorination/bromination occurs at the 6-position .
Regioselectivity : Methoxy groups act as ortho/para-directing groups, favoring substitution at positions 5 and 6 of the aromatic ring.
This compound’s reactivity profile highlights its versatility as a synthetic intermediate in pharmaceuticals and agrochemicals. Further studies are needed to explore its catalytic asymmetric reactions and biological activity modulation.
Scientific Research Applications
Organic Synthesis
3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is often utilized as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:
- Alkylation Reactions : The compound can act as a nucleophile in alkylation reactions, where it can be used to synthesize more complex molecules .
- Isomerization Processes : It has been involved in domino isomerization processes that allow for the generation of new compounds with potential biological activity. For instance, it can be converted into other ketones through isomerization under specific catalytic conditions .
Pharmacological Research
The compound has been investigated for its potential pharmacological properties:
- Bioactivity Studies : Preliminary studies suggest that derivatives of this compound may exhibit bioactive properties, making them candidates for further investigation in drug development .
- Metabolic Pathway Studies : Research into the metabolic pathways of related compounds indicates that this ketone may have implications in understanding drug metabolism and the design of safer pharmaceuticals .
Material Science
In material science, this compound can be used as a building block for creating polymers or other materials with specific properties:
- Polymer Synthesis : Its reactivity allows it to be incorporated into polymer chains, potentially enhancing the material's thermal or mechanical properties .
Case Study 1: Synthesis of Bioactive Compounds
A recent study highlighted the synthesis of novel bioactive compounds using this compound as a starting material. The research demonstrated its utility in creating compounds with significant antimicrobial activity through a series of chemical transformations involving alkylation and cyclization reactions .
Step | Reaction Type | Product |
---|---|---|
1 | Alkylation | Intermediate A |
2 | Cyclization | Bioactive Compound B |
Case Study 2: Environmental Impact Assessment
Another study assessed the environmental impact of synthesizing derivatives of this compound using greener methodologies. The researchers employed mechanochemical processes that reduced solvent usage and waste generation significantly, achieving an E-factor reduction from 8.4 to 2.1 by partially recovering ethanol used during recrystallization .
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylacetyl chloride
- 3,4-Dimethoxyphenethylamine
Uniqueness
3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-methylbutan-2-one, also known as a dimethoxyphenyl derivative, is a compound of interest due to its unique structural features that confer distinct biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic effects.
The compound exhibits a ketone functional group with two methoxy groups on the phenyl ring, which influences its reactivity and interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor functions, leading to various therapeutic effects. Notably, it has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, thereby exerting beneficial effects in disease contexts.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has shown efficacy against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic processes essential for microbial survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The presence of methoxy groups enhances its ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values reported around 30 µM for certain cancer types.
- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, demonstrating its potential as an antimicrobial agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
3-(4-Methoxyphenyl)-3-methylbutan-2-one | Moderate | High | Similar structure but different substituents |
1-(3,4-Dimethoxyphenyl)-2-butanone | Low | Moderate | Less effective than the target compound |
Research Applications
The compound has several applications in scientific research:
- Chemistry : As an intermediate in the synthesis of complex organic molecules.
- Biology : For studying its biological activities and mechanisms.
- Medicine : Investigated for therapeutic effects and potential drug development.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(14)13(2,3)10-6-7-11(15-4)12(8-10)16-5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFWEHXAQXFXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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